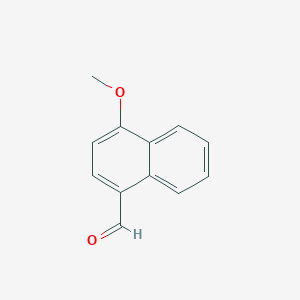

4-Methoxy-1-naphthaldehyde

描述

Naphthalene (B1677914) Derivative Context in Organic Chemistry

Naphthalene, a polycyclic aromatic hydrocarbon with the formula C₁₀H₈, consists of two fused benzene (B151609) rings. wikipedia.org It serves as a fundamental building block in organic chemistry for a wide array of derivatives. numberanalytics.com These derivatives are formed by substituting one or more hydrogen atoms on the naphthalene rings with various functional groups. youtube.com The position of these substituents significantly influences the compound's reactivity, solubility, and electronic properties. ontosight.ai Naphthalene derivatives are integral to the synthesis of numerous materials, including dyes, polymers, and pharmaceuticals. numberanalytics.comnih.gov The introduction of functional groups like methoxy (B1213986) and aldehyde moieties, as seen in 4-methoxy-1-naphthaldehyde, creates versatile intermediates for more complex molecular architectures. ontosight.aiontosight.ai

Importance and Scope in Academic Research

In academic research, this compound is valued as a versatile chemical intermediate. Its applications span various fields of study. Notably, it serves as a fluorogenic substrate for human alcohol dehydrogenase, which is crucial for studying enzyme kinetics. chemicalbook.com The compound is also utilized in the development of fluorescent probes for the detection and quantification of biological molecules. Furthermore, it has been investigated as a precursor in the synthesis of more complex molecules, including those with potential applications in materials science and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| Melting Point | 35-36 °C |

| Boiling Point | 212 °C at 40 mmHg |

| Appearance | Solid |

Note: Data sourced from multiple references. ontosight.aichemicalbook.comsigmaaldrich.com

A common method for synthesizing this compound is the Vilsmeier-Haack reaction. This process involves the formylation of 1-methoxynaphthalene (B125815) using a mixture of phosphorus oxychloride and dimethylformamide, resulting in the desired aldehyde. prepchem.com

The reactivity of this compound is characteristic of its functional groups. The aldehyde group can undergo oxidation to form 4-methoxy-1-naphthoic acid or reduction to yield 4-methoxy-1-naphthalenemethanol. The aromatic naphthalene core, activated by the electron-donating methoxy group, can participate in electrophilic substitution reactions.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Naphthalene |

| 1-Methoxynaphthalene |

| Phosphorus oxychloride |

| Dimethylformamide |

| 4-Methoxy-1-naphthoic acid |

| 4-Methoxy-1-naphthalenemethanol |

| 2-methoxy-1-naphthaldehyde (B1195280) |

| 6-bromo-2-methoxy-1-naphthaldehyde |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXMNHYVCLMLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166717 | |

| Record name | 4-Methoxy-1-naphthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15971-29-6 | |

| Record name | 4-Methoxy-1-naphthaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15971-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1-naphthalaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015971296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15971-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-1-naphthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-1-NAPHTHALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2L48UL293 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Methoxy 1 Naphthaldehyde

Primary Synthetic Routes

The synthesis of 4-Methoxy-1-naphthaldehyde is predominantly accomplished through three key methods: the Vilsmeier-Haack formylation of 1-methoxynaphthalene (B125815), the oxidation of 4-methoxy-1-naphthalenemethanol, and the Reimer-Tiemann reaction of 4-methoxy-1-naphthalene with chloroform (B151607) and sodium hydroxide (B78521). ontosight.ai

Vilsmeier–Haack Formylation from 1-Methoxynaphthalene

The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgslideshare.net This reaction introduces a formyl group (-CHO) onto the aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃). chemistrysteps.comtcichemicals.com

The mechanism of the Vilsmeier-Haack reaction commences with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. youtube.comwikipedia.org The electron-rich 1-methoxynaphthalene then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. thieme-connect.com This step is characteristic of an electrophilic aromatic substitution. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final product, this compound. chemistrysteps.comwikipedia.org The methoxy (B1213986) group at the 4-position of the naphthalene (B1677914) ring directs the formylation to the 1-position.

The choice of reagents and the maintenance of appropriate temperatures are critical for the successful execution of the Vilsmeier-Haack reaction.

Reagents: N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are the most commonly employed reagents for generating the Vilsmeier reagent in situ. tcichemicals.com In some instances, other reagents like oxalyl chloride or thionyl chloride can be used in place of phosphorus oxychloride. tcichemicals.com

Temperature: The initial formation of the Vilsmeier reagent is typically carried out at a reduced temperature, often between 0–5 °C. thieme-connect.com Following the addition of the 1-methoxynaphthalene, the reaction mixture is often heated to facilitate the formylation process, with temperatures around 100°C being reported. slideshare.netnih.gov Careful control of the temperature is essential to prevent side reactions and ensure a good yield of the desired product.

A typical experimental procedure involves the dropwise addition of phosphorus oxychloride to a solution of 1-methoxynaphthalene in DMF, followed by heating. prepchem.com

| Step | Reagents | Temperature |

| Vilsmeier Reagent Formation | DMF, POCl₃ | 0–5 °C |

| Formylation | 1-Methoxynaphthalene | Heating (e.g., 100 °C) |

After the reaction is complete, the crude this compound must be purified to remove unreacted starting materials, byproducts, and solvents. Common purification techniques include:

Recrystallization: The solid product can be dissolved in a suitable solvent and then allowed to crystallize out, leaving impurities behind in the solution. nih.gov

Distillation: If the product is a liquid or has a sufficiently low boiling point, it can be purified by distillation under reduced pressure. The boiling point of this compound is reported as 205–206 °C at 16 Torr.

Chromatography: Column chromatography using silica (B1680970) gel is another effective method for separating the product from impurities. nih.gov

The workup procedure often involves pouring the reaction mixture onto ice and neutralizing it, followed by extraction with an organic solvent like dichloromethane (B109758) or ethyl acetate. nih.govprepchem.com The organic layer is then washed, dried, and the solvent is removed to yield the crude product, which can then be further purified. nih.govprepchem.com

Reaction of 4-Methoxy-1-naphthalene with Chloroform and Sodium Hydroxide

The reaction of 4-methoxy-1-naphthalene with chloroform (CHCl₃) and a strong base like sodium hydroxide (NaOH) is known as the Reimer-Tiemann reaction. ontosight.aimychemblog.com This reaction is a classic method for the ortho-formylation of phenols, and its principles can be extended to activated aromatic ethers like 1-methoxynaphthalene. wikipedia.orgbyjus.com

The reaction mechanism involves the in-situ generation of a highly reactive electrophile, dichlorocarbene (B158193) (:CCl₂), from the reaction of chloroform with the strong base. wikipedia.orgyoutube.comnumberanalytics.com The electron-rich aromatic ring of the deprotonated substrate then attacks the dichlorocarbene. Subsequent hydrolysis of the resulting intermediate under the basic reaction conditions leads to the formation of the aldehyde. wikipedia.org The reaction is typically carried out in a two-phase system due to the poor solubility of the hydroxide in chloroform. wikipedia.orgbyjus.com

Methylation of 1-Hydroxy-4-naphthaldehyde

The synthesis of this compound can be achieved through the methylation of its precursor, 4-hydroxy-1-naphthaldehyde (B1296455). This reaction specifically targets the hydroxyl group (-OH) at the 4-position of the naphthalene ring and replaces it with a methoxy group (-OCH₃).

A reported method for this transformation involves reacting 4-hydroxy-1-naphthaldehyde with methyl iodide (CH₃I) in the presence of a base, such as sodium hydroxide (NaOH), in a suitable solvent like dry tetrahydrofuran (B95107) (THF). rsc.org The mixture is stirred at room temperature for several hours to ensure the completion of the reaction. rsc.org The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion, which then attacks the methyl iodide in a Williamson ether synthesis fashion.

Table 1: Synthesis of this compound

| Reactant | Reagent | Solvent | Reaction Time | Product |

|---|

Synthesis of Related Naphthaldehydes for Comparative Studies

To provide a comparative context for the synthesis of this compound, the synthetic routes for several related naphthaldehyde derivatives are outlined below.

2-Methoxy-1-naphthaldehyde (B1195280)

2-Methoxy-1-naphthaldehyde is a valuable intermediate in the synthesis of various biologically active compounds. biosynth.com Several methods for its preparation have been reported. One approach involves the reaction of 2-methoxynaphthalene (B124790) with a trifluoroacetic acid anhydride (B1165640)/imidazole reagent, followed by hydrolysis to yield the desired aldehyde in high yield (96%). tandfonline.com Another method is the hydrolysis of ((2-methoxynaphthalen-1-yl)(methylsulfinyl)methyl)(methyl)sulfane in an aqueous medium, which produces 2-methoxy-1-naphthaldehyde in an 80% yield. tandfonline.com A Vilsmeier-Haack type reaction using N-methylformanilide and phosphoryl chloride with 6-bromo-2-methoxynaphthalene has also been employed to synthesize a derivative, which implies a similar pathway for the non-brominated starting material. nih.gov

Table 2: Selected Synthesis of 2-Methoxy-1-naphthaldehyde

| Starting Material | Reagents | Yield | Reference |

|---|---|---|---|

| 2-Methoxynaphthalene | 1. Trifluoroacetic acid anhydride/imidazole 2. Aqueous ethanol (B145695) | 96% | tandfonline.com |

| ((2-methoxynaphthalen-1-yl)(methylsulfinyl)methyl)(methyl)sulfane | Aqueous medium | 80% | tandfonline.com |

4-Hydroxy-1-naphthaldehyde

4-Hydroxy-1-naphthaldehyde serves as a key precursor in the synthesis of this compound and other complex molecules. rsc.org A common synthetic route to this compound is the reduction of 4-hydroxy-1-naphthoic acid. This reduction can be carried out using a powerful reducing agent like lithium aluminum hydride. Another approach involves the Fries rearrangement of 1-naphthyl acetate. For instance, reacting 1-naphthol (B170400) with acetyl chloride in the presence of zinc chloride in nitromethane (B149229) can yield 1-acetyl-4-hydroxynaphthalene, a related ketone. rsc.org While not a direct synthesis of the aldehyde, it illustrates a method for functionalizing the naphthalene core. The direct formylation of 1-naphthol can also be challenging, often leading to a mixture of isomers.

Table 3: Synthesis of 4-Hydroxy-1-naphthaldehyde and Related Compounds

| Method | Starting Material | Reagents | Product |

|---|---|---|---|

| Reduction | 4-Hydroxy-1-naphthoic acid | Lithium aluminum hydride | 4-Hydroxy-1-naphthaldehyde |

1-Naphthaldehyde

1-Naphthaldehyde is the parent aldehyde of the naphthalene series and can be synthesized through various methods. orgsyn.org One established and improved method is the Sommelet reaction. orgsyn.org This procedure involves reacting 1-chloromethylnaphthalene with hexamethylenetetramine in a mixture of glacial acetic acid and water. The mixture is heated under reflux, during which an intermediate oil separates. Subsequent hydrolysis of the intermediate with concentrated hydrochloric acid, followed by extraction with ether and purification by vacuum distillation, yields 1-naphthaldehyde. orgsyn.org This method has been shown to produce the aldehyde in good yields, typically between 75-82%. orgsyn.org Other routes include the oxidation of α-naphthylcarbinol, the reduction of α-naphthonitrile, and the formylation of naphthalene itself under various conditions. orgsyn.org

Table 4: Sommelet Reaction for 1-Naphthaldehyde Synthesis

| Starting Material | Reagents | Solvent | Yield |

|---|

7-Methoxy-1-naphthaldehyde

7-Methoxy-1-naphthaldehyde is a crucial intermediate in the synthesis of the antidepressant agomelatine. google.comgoogle.com Due to its pharmaceutical importance, several industrial synthesis processes have been developed. One route starts from the less expensive and readily available 7-methoxy-naphthalen-2-ol. google.comgoogle.com Other described, albeit more costly, syntheses start from 7-methoxy-tetralone or 8-amino-naphthalen-2-ol. google.comgoogle.com The synthesis of a related bromo-derivative, 3-bromo-7-methoxy-1-naphthaldehyde, involves the bromination of 7-methoxy-1-naphthonitrile followed by reduction with diisobutylaluminum hydride (DIBAL). evitachem.com This suggests that a direct reduction of 7-methoxy-1-naphthonitrile could be a viable route to 7-methoxy-1-naphthaldehyde.

Table 5: Synthetic Precursors for 7-Methoxy-1-naphthaldehyde

| Starting Material | Key Transformation | Application |

|---|---|---|

| 7-Methoxy-naphthalen-2-ol | Multi-step industrial process | Synthesis of Agomelatine |

| 7-Methoxy-tetralone | 4-step synthesis | Synthesis of 7-Methoxy-1-naphthaldehyde |

| 8-Amino-naphthalen-2-ol | 5-step synthesis | Synthesis of 7-Methoxy-1-naphthaldehyde |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Methoxy 1 Naphthaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous identification and structural analysis of 4-methoxy-1-naphthaldehyde. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom in the molecule.

¹H NMR Analysis: Aldehyde, Methoxy (B1213986), and Aromatic Proton Signals

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to its different proton environments. The aldehyde proton (CHO) characteristically appears as a singlet in the downfield region, typically around δ 10.172-10.22 ppm. semanticscholar.org The three protons of the methoxy group (OCH₃) also produce a sharp singlet, but at a much higher field, generally observed around δ 4.03-4.046 ppm. semanticscholar.org

The aromatic region of the spectrum is more complex, showing a series of multiplets that correspond to the protons on the naphthalene (B1677914) ring. These signals are typically found between δ 6.835 and 9.312 ppm. semanticscholar.org The specific chemical shifts and coupling patterns of these aromatic protons are influenced by the positions of the aldehyde and methoxy substituents. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons have been reported as a multiplet between δ 7.62 and 8.31 ppm.

| Proton Type | Chemical Shift (δ) in CDCl₃ |

| Aldehyde (CHO) | 10.172 - 10.22 semanticscholar.org |

| Methoxy (OCH₃) | 4.03 - 4.046 semanticscholar.org |

| Aromatic (Ar-H) | 6.835 - 9.312 semanticscholar.org |

¹³C NMR Analysis: Characteristic Carbon Shifts

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of this compound. The carbonyl carbon of the aldehyde group is a key diagnostic signal, appearing significantly downfield at approximately δ 191.3 ppm. rsc.org The carbon atom of the methoxy group resonates at a much higher field, typically around δ 62.1 ppm. rsc.org

The aromatic carbons of the naphthalene ring, including the carbon to which the methoxy group is attached (C-OCH₃), are observed in the range of δ 85.3 to 162.2 ppm. rsc.org The specific chemical shifts within this region help to confirm the substitution pattern on the naphthalene core. For example, the carbon attached to the methoxy group (C-OCH₃) is found at about 162.2 ppm. rsc.org

| Carbon Type | Chemical Shift (δ) in CDCl₃ |

| Carbonyl (CHO) | 191.3 rsc.org |

| C-OCH₃ | 162.2 rsc.org |

| Aromatic Carbons | 85.3 - 146.5 rsc.org |

| Methoxy (OCH₃) | 62.1 rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within this compound, providing information about its conjugation and electronic structure.

λmax and π→π Transitions*

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, which are attributed to π→π* electronic transitions within the aromatic naphthalene system. The maximum absorption wavelength (λmax) for naphthalene derivatives is generally in the range of 270–300 nm. For related compounds like 4-hydroxy-1-naphthaldehyde (B1296455), a λmax of 360 nm has been reported in methanol (B129727). The presence of the methoxy and aldehyde groups influences the precise position and intensity of these absorption bands.

Solvatochromism and Solvent Influence on Spectral Properties

Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption bands in response to a change in the solvent polarity. This phenomenon is observed in aromatic aldehydes and can provide insights into the nature of the electronic ground and excited states. cdnsciencepub.comcdnsciencepub.com While specific studies on the solvatochromism of this compound are not extensively detailed in the provided results, research on related hydroxynaphthaldehyde anils demonstrates that polar solvents can shift the tautomeric equilibrium, which in turn affects the UV-Vis spectrum. acs.orgruc.dk For instance, polar solvents tend to shift the equilibrium towards the quinone form in these related systems. acs.orgruc.dk The study of solvent effects on the spectral properties of this compound can reveal information about its dipole moment changes upon electronic excitation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 186.21 g/mol . A common fragmentation pattern for aromatic aldehydes involves the loss of a hydrogen atom, leading to a significant [M-1] peak. arizona.edumiamioh.edu Another characteristic fragmentation is the loss of the formyl group (CHO), resulting in an [M-29] peak. arizona.edumiamioh.edu In the case of this compound, this would correspond to a fragment with an m/z of 157. Additionally, unexpected [M+15]+ ions have been observed in the electrospray ionization mass spectrometry of aromatic aldehydes when using methanol as a solvent, which has been attributed to an in-source aldolization reaction. nih.gov

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the characterization of this compound. In this method, the sample is bombarded with a high-energy electron beam, typically at 70 electron volts (eV), leading to the formation of a molecular ion and a series of fragment ions. chemicalbook.com The resulting mass spectrum provides a distinct fingerprint of the molecule, revealing its molecular weight and offering clues to its structural components. nist.gov

For this compound, EI-MS is instrumental in confirming its molecular formula, C₁₂H₁₀O₂. The technique is also used to monitor the progress of chemical reactions, such as the incorporation of isotopes like ¹⁸O, by analyzing the mass of the resulting products. cdnsciencepub.com Furthermore, EI-MS, often coupled with gas chromatography (GC-MS), is a powerful tool for identifying and quantifying the compound and its metabolites in complex mixtures, such as those from environmental or biological samples. researchgate.net

Molecular Ion Peaks and Fragmentation Patterns

The mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺) corresponding to its molecular weight of approximately 186.21 g/mol . chemicalbook.com This peak is a direct confirmation of the compound's elemental composition.

The fragmentation pattern observed in the EI-MS spectrum provides further structural validation. Key fragmentation pathways for this compound and its derivatives include the loss of functional groups, leading to the formation of characteristic fragment ions. For instance, in related methoxy-naphthalene derivatives, the loss of the methoxy group (–OCH₃, mass 31) and the acetyl group (mass 43) are common fragmentation patterns. The base peak in the spectrum often corresponds to the stable naphthalene ring system that remains after the loss of substituents.

A detailed analysis of the fragmentation of this compound reveals several key ions. The mass spectrum shows significant peaks at m/z 115 and 114, among others, which are indicative of the stable naphthalene core. chemicalbook.com

Table 1: Key Mass Spectrometry Data for this compound

| Feature | Description | Reference |

| Molecular Formula | C₁₂H₁₀O₂ | chemicalbook.com |

| Molecular Weight | 186.21 g/mol | chemicalbook.com |

| Molecular Ion (M⁺) | m/z 186 | chemicalbook.com |

| Major Fragment Ions | m/z 115, 114 | chemicalbook.com |

This interactive table summarizes the key mass spectrometry data for this compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. For this compound and its derivatives, these techniques provide valuable structural information.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed around 1700 cm⁻¹ due to the C=O stretching vibration of the aldehyde group. smolecule.com Another significant band appears at approximately 1250 cm⁻¹, corresponding to the C-O stretching of the methoxy group. smolecule.com The presence of the aromatic naphthalene ring is indicated by C-H stretching vibrations in the region of 3160-2728 cm⁻¹ and C-H in-plane and out-of-plane bending vibrations at 1474-1167 cm⁻¹ and 1023-715 cm⁻¹, respectively. researchgate.net

Raman spectroscopy provides complementary information. In studies of similar molecules, the C=O stretching vibration is also a prominent feature in the Raman spectrum. researchgate.net The introduction of an electron-donating group like methoxy can cause a shift in the frequency of the aldehyde group's C=O stretch. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Aldehyde (C=O) | Stretch | ~1700 | smolecule.com |

| Methoxy (C-O) | Stretch | ~1250 | smolecule.com |

| Aromatic (C-H) | Stretch | 3160-2728 | researchgate.net |

| Aromatic (C-H) | In-plane bend | 1474-1167 | researchgate.net |

| Aromatic (C-H) | Out-of-plane bend | 1023-715 | researchgate.net |

This interactive table highlights the characteristic IR and Raman vibrational frequencies for the functional groups in this compound.

Chromatographic Methods (e.g., HPLC, GC-MS, UPLC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing this compound. sielc.com A common approach utilizes a reverse-phase (RP) C18 column with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid or formic acid for Mass-Spec (MS) compatibility. sielc.com HPLC is also crucial for confirming compound stability and can be scaled up for preparative separations to isolate impurities. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for the detection of this compound, especially at trace levels. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing degradation metabolites and for monitoring the progress of reactions, such as isotope labeling. cdnsciencepub.comresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution compared to conventional HPLC, making it suitable for high-throughput screening. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) enables rapid applications. sielc.com UPLC is particularly valuable for the detection and quantification of genotoxic impurities in pharmaceutical development. researchgate.net

X-ray Crystallography for Dimerization Studies

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystal. In the context of this compound, it has been instrumental in confirming its ability to form a cyclic dimer in the solid state. researchgate.net

Studies have shown that this compound, considered a "fixed enol form," exhibits dimerization. researchgate.net The crystallographic data provides precise information on the bond lengths, angles, and intermolecular interactions within the dimer, confirming the existence of a cyclic structure. researchgate.net This dimerization is an important aspect of its solid-state behavior and can influence its physical properties. Similar studies on related naphthalene derivatives have also utilized X-ray crystallography to characterize monomeric and dimeric structures, providing insights into the factors that govern their formation. kiku.dkrsc.org

Chemical Reactivity and Reaction Mechanisms of 4 Methoxy 1 Naphthaldehyde

Types of Chemical Reactions

The compound readily participates in a variety of chemical reactions typical for aromatic aldehydes. These include modifications of the aldehyde group, reactions involving the methoxy (B1213986) substituent, and condensations that build more complex molecular architectures.

The aldehyde functional group in 4-Methoxy-1-naphthaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-Methoxy-1-naphthoic acid. This transformation is a common reaction for aldehydes and can be accomplished using a range of standard oxidizing agents. ncert.nic.in

Reaction Mechanism: The oxidation of aldehydes to carboxylic acids generally proceeds by the addition of the oxidant to the aldehyde, followed by the elimination of a reduced form of the oxidant. Common oxidizing agents effective for this conversion include potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), and potassium dichromate (K₂Cr₂O₇). ncert.nic.in For example, using potassium permanganate, the reaction involves the formation of a manganate (B1198562) ester intermediate which then collapses to yield the carboxylate anion. Subsequent acidification provides the final carboxylic acid product.

| Reactant | Oxidizing Agent | Product |

| This compound | e.g., KMnO₄, HNO₃ | 4-Methoxy-1-naphthoic acid |

The aldehyde group is susceptible to reduction, yielding the primary alcohol 4-Methoxy-1-naphthalenemethanol. This is a fundamental transformation in organic synthesis, typically achieved with hydride-based reducing agents. ncert.nic.in

Reaction Mechanism: The most common reagents for this reduction are sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). ncert.nic.inchemguide.co.uk The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. libretexts.org This forms a tetrahedral alkoxide intermediate. In a subsequent step, typically during workup, the alkoxide is protonated by a protic solvent (like water or alcohol) to give the final alcohol product. chemguide.co.uk Sodium borohydride is a milder and more selective reagent that can be used in protic solvents like methanol (B129727) or ethanol (B145695), whereas the more reactive LiAlH₄ requires anhydrous conditions and is typically followed by an acidic workup. chemguide.co.ukwikipedia.org

| Reactant | Reducing Agent | Product |

| This compound | NaBH₄ or LiAlH₄ | 4-Methoxy-1-naphthalenemethanol |

While the electron-donating methoxy group strongly activates the naphthalene (B1677914) ring towards electrophilic substitution at the ortho and para positions, reactions can also occur directly at the methoxy group itself, most notably O-demethylation. masterorganicchemistry.com This process involves treating the aromatic ether with strong reagents to cleave the methyl-oxygen bond.

Reaction Mechanism: O-demethylation is often achieved using strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr). chem-station.com With boron tribromide, the reaction begins with the Lewis acidic boron atom coordinating to the oxygen atom of the methoxy group. chem-station.com This coordination makes the methyl group highly susceptible to nucleophilic attack by a bromide ion released from the BBr₃, proceeding via an Sₙ2 mechanism. This step forms bromomethane (B36050) and an alkoxydibromoborane intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the corresponding hydroxyl compound, 4-hydroxy-1-naphthaldehyde (B1296455). chem-station.com

| Reagent Type | Example Reagent | Mechanism |

| Lewis Acid | Boron Tribromide (BBr₃) | Coordination to oxygen, followed by Sₙ2 attack by bromide on the methyl group. |

| Brønsted Acid | Hydrobromic Acid (HBr) | Protonation of oxygen, followed by Sₙ2 attack by bromide on the methyl group. chem-station.com |

This compound serves as an electrophilic partner in condensation reactions with various nucleophiles, particularly those possessing acidic α-hydrogens, to form new carbon-carbon bonds.

In a reaction analogous to an Aldol (B89426) condensation, this compound can react with acrolein. This reaction typically requires a base to generate a nucleophilic enolate from acrolein, which then attacks the carbonyl carbon of the naphthaldehyde. The resulting aldol addition product would then dehydrate to yield the conjugated product, 4-Methoxy-1-naphthaleneacrolein.

Reaction Mechanism: A base removes an acidic α-proton from acrolein to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated to form an aldol addition product. Under typical reaction conditions, this aldol readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated aldehyde product.

The reaction between this compound and an acetophenone (B1666503) derivative like 4,6-Dimethoxy-2-hydroxyacetophenone is a classic example of a Claisen-Schmidt condensation. testbook.com This base-catalyzed reaction produces a chalcone (B49325), which is an α,β-unsaturated ketone.

Reaction Mechanism: The Claisen-Schmidt condensation begins with a base (such as sodium hydroxide) removing an acidic α-proton from the acetophenone derivative to form a nucleophilic enolate ion. testbook.com This enolate then attacks the carbonyl carbon of this compound, which lacks α-hydrogens and thus cannot self-condense. testbook.com The resulting tetrahedral alkoxide intermediate is protonated by the solvent (e.g., ethanol or water) to form a β-hydroxy ketone (an aldol adduct). This adduct rapidly undergoes base-catalyzed dehydration, leading to the formation of a stable, conjugated α,β-unsaturated ketone, a chalcone derivative.

| Aldehyde | Ketone | Reaction Type | Product Class |

| This compound | 4,6-Dimethoxy-2-hydroxyacetophenone | Claisen-Schmidt Condensation | Chalcone |

Condensation Reactions

Reaction Mechanisms

The synthesis of this compound is commonly achieved through the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto an electron-rich aromatic ring. chem-station.comname-reaction.com The reaction mechanism involves several key steps and is influenced by the electronic properties of the substituents on the aromatic substrate. organic-chemistry.orgchemistrysteps.com

The Vilsmeier-Haack reaction begins with the formation of the active formylating agent, the Vilsmeier reagent. name-reaction.com This reagent is a substituted chloroiminium ion, typically generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃). chemeurope.comwikipedia.orgmychemblog.com

The reaction between DMF and POCl₃ produces the electrophilic N,N-dimethylchloroiminium ion. mychemblog.comtcichemicals.com This iminium ion is the key electrophile that attacks the electron-rich naphthalene ring in an electrophilic aromatic substitution reaction. chem-station.comchemeurope.comnrochemistry.com The Vilsmeier reagent is considered a weak electrophile, which is why the reaction is most effective on highly activated aromatic compounds. chemistrysteps.comnrochemistry.com

After the electrophilic attack of the chloroiminium ion on the aromatic ring, an iminium ion intermediate is formed. organic-chemistry.orgchemeurope.com The final step to yield the aldehyde product is the hydrolysis of this intermediate during aqueous workup. chem-station.comwikipedia.orgtcichemicals.com The iminium ion is rapidly converted to the corresponding aryl aldehyde upon the addition of water. organic-chemistry.orgmychemblog.com This hydrolysis step is crucial for the formation of the carbonyl group of the final this compound product. name-reaction.com

The Vilsmeier-Haack reaction requires an electron-rich aromatic substrate for the reaction to proceed efficiently. chemistrysteps.comwikipedia.org The methoxy group (-OCH₃) on the naphthalene ring is a strong electron-donating group. Through the resonance effect, it increases the electron density of the aromatic system, thereby activating it towards electrophilic attack by the weak chloroiminium ion electrophile. chemistrysteps.com This activation is essential for the formylation to occur, as non-activated arenes like benzene (B151609) are not reactive enough under these conditions. wikipedia.org The presence of electron-donating groups makes aromatic compounds like 1-methoxynaphthalene (B125815) suitable substrates for this transformation. chemistrysteps.com

The position of the methoxy group on the naphthalene ring directs the position of the incoming formyl group. In 1-methoxynaphthalene, the methoxy group at the C1 position strongly activates the para position (C4) and the ortho position (C2). Formylation occurs preferentially at the C4 (para) position to yield this compound. This regioselectivity is governed by both electronic and steric factors. The electrophilic attack at the C4 position leads to a more stable carbocation intermediate, where the positive charge can be effectively delocalized by the resonance effect of the methoxy group. Substitution at this position is also less sterically hindered compared to the C2 position. nrochemistry.com Studies on other substituted aromatic systems have shown that substituent position significantly influences reactivity and the properties of the resulting products. nih.govnih.govrsc.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for predicting the properties of molecules like this compound. These calculations provide a theoretical framework to understand its behavior at a molecular level.

Prediction of Electronic Properties and Reactivity

DFT calculations are pivotal in predicting the electronic properties and reactivity of this compound. The methoxy group (-OCH₃) at the 4-position is an electron-donating group, which activates the naphthalene ring, influencing its reactivity in various chemical reactions, including those of biological significance. For instance, it serves as a fluorogenic substrate for human alcohol dehydrogenase (ADH). chemicalbook.comsigmaaldrich.com

Theoretical models, such as those using the M06-2X hybrid functional with a 6-311++G(d,p) basis set, are recommended for accurate calculations of its electronic structure. These calculations can predict sites susceptible to electrophilic or nucleophilic attack, which is crucial for understanding its role as an intermediate in the synthesis of more complex organic molecules. The presence of the aldehyde group (-CHO) at the 1-position provides a key site for nucleophilic addition reactions.

HOMO-LUMO Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory, providing insights into a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and stability of a molecule. researchgate.netacs.org A smaller gap generally implies higher reactivity. researchgate.net

For naphthaldehyde derivatives, DFT calculations have been employed to determine these energy gaps. For example, the related compound 4-hydroxy-1-naphthaldehyde has a calculated HOMO-LUMO gap of 4.07 eV. While specific values for this compound require dedicated calculations, the methodology provides a valuable tool for comparing its reactivity to similar compounds. wuxiapptec.com The HOMO-LUMO gap can be correlated with the energy required for electronic excitation, which is relevant to its UV-Visible absorption properties. science.gov

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 4-Hydroxy-1-naphthaldehyde | - | - | 4.07 |

| 2-Hydroxy-1-naphthaldehyde | - | - | 3.89 |

Thermochemical Properties

DFT calculations can be used to predict various thermochemical properties of this compound, such as its heat of formation, standard Gibbs free energy, and entropy. The M06-2X hybrid functional is particularly well-suited for main-group thermochemistry. These theoretical predictions are valuable for understanding the thermodynamics of reactions involving this compound and for assessing its stability under different conditions.

Kinetic Studies

Theoretical kinetic studies, often performed using DFT, can elucidate the mechanisms of reactions involving this compound. By calculating the energy profiles of reaction pathways, including transition states and intermediates, researchers can predict reaction rates and understand the factors that control them. For example, DFT has been used to investigate the mechanism of aromatic nucleophilic substitution (SNAr) reactions in related fluoro-naphthaldehyde compounds, determining whether they proceed through a stepwise or concerted pathway. researchgate.net Such studies can be applied to understand the kinetics of condensation reactions where this compound is a reactant.

Validation and Benchmarking of DFT Methods

The accuracy of DFT calculations is dependent on the choice of functional and basis set. Therefore, it is crucial to validate and benchmark the chosen computational methods against experimental data or higher-level theoretical calculations. For instance, calculated properties like HOMO-LUMO gaps, dipole moments, and redox potentials for this compound can be compared with experimental values to ensure the reliability of the theoretical model. Studies on similar molecules often involve comparing calculated vibrational frequencies from DFT with experimental FT-IR and Raman spectra to validate the computational approach. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. For this compound, MD simulations can be particularly useful for understanding its behavior in different solvent environments and its interactions with biological macromolecules.

Research on the related compound 4-hydroxy-1-naphthaldehyde has utilized MD simulations to account for molecular vibrations and conformational flexibility. Studies have also shown that both 4-hydroxy-1-naphthaldehyde and this compound can form cyclic dimers in solution. researchgate.net MD simulations can model these dimerization processes and provide a dynamic picture of the intermolecular forces at play. Furthermore, in the context of its interaction with enzymes like alcohol dehydrogenase, MD simulations can be employed to model the binding of this compound to the enzyme's active site, elucidating the specific interactions that govern its substrate activity. bohrium.com

Computational Chemistry and Theoretical Studies on 4 Methoxy 1 Naphthaldehyde

Theoretical and computational chemistry offer powerful tools to understand the molecular properties and behaviors of 4-Methoxy-1-naphthaldehyde. These studies provide insights into the molecule's electronic structure, intermolecular interactions, and potential for various applications.

Applications in Advanced Organic Synthesis

Intermediate in Complex Organic Molecule Synthesis

4-Methoxy-1-naphthaldehyde is widely utilized as an intermediate in the synthesis of more elaborate organic molecules. Its reactive aldehyde group allows it to participate in a wide array of chemical reactions, including oxidations, reductions, and condensations, making it an ideal starting point for constructing complex molecular architectures. This versatility establishes it as a fundamental component in both industrial and research settings for developing innovative chemical methodologies and fine chemicals. nbinno.com The compound can be oxidized to form 4-methoxy-1-naphthoic acid or reduced to yield 4-methoxy-1-naphthalenemethanol, showcasing its utility in creating a variety of functionalized naphthalene (B1677914) derivatives.

Preparation of Photoinitiators

A significant application of this compound is in the synthesis of photoinitiators, which are compounds that generate reactive species upon exposure to light to initiate polymerization.

Research has focused on designing and synthesizing novel naphthalene-based oxime esters as Type I photoinitiators for free radical photopolymerization, with this compound serving as a key precursor. bohrium.commdpi.comnih.gov The synthesis of this aldehyde precursor is typically achieved through the Vilsmeier-Haack reaction, starting from 1-methoxynaphthalene (B125815). mdpi.comresearchgate.net

The creation of the final oxime ester photoinitiators involves a multi-step process:

Formylation: 1-methoxynaphthalene undergoes the Vilsmeier-Haack reaction using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to produce this compound. mdpi.com

Oximation: The resulting aldehyde is reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. mdpi.com

Condensation: The oxime then undergoes a condensation reaction with acetic anhydride (B1165640) in the presence of a base to yield the final naphthalene-based oxime ester. mdpi.com

This synthetic route has been employed to create a series of oxime esters, including those designated as NA-3 and NA-4 in research studies, which specifically incorporate the 4-methoxy-1-naphthalene structure. mdpi.comnih.gov

The incorporation of the 4-methoxy-1-naphthalene moiety into oxime esters significantly influences their photochemical properties and photoinitiating capabilities. mdpi.com The mechanism of action for these Type I photoinitiators involves the cleavage of the N–O bond upon light irradiation, which generates an iminyl radical and a methyl radical that subsequently initiate the polymerization of monomers like trimethylolpropane (B17298) triacrylate (TMPTA). mdpi.comnih.gov

Studies comparing different naphthalene-based oxime esters have revealed several key findings:

Absorption: The presence of a methoxy (B1213986) group leads to longer UV absorption characteristics compared to non-methoxylated analogues. nih.gov Furthermore, 1-naphthalene-based compounds exhibit an improved UV absorption region compared to their 2-naphthalene counterparts. nih.gov

Reactivity: The naphthalene-based oxime ester noted as NA-3, which contains a 1-naphthalene structure with a methoxy substituent, demonstrated a significantly red-shifted absorption region. bohrium.comresearchgate.net

Efficiency: This same NA-3 photoinitiator showed the highest final conversion efficiency when used to polymerize TMPTA monomer, both under UV and 405 nm LED lamp irradiation. bohrium.comnih.govresearchgate.net This highlights the effectiveness of the 4-methoxy-1-naphthalene structure in designing highly efficient photoinitiators. nih.gov

Table 1: Photoinitiation Efficiency of Naphthalene-Based Oxime Ester (NA-3)

| Monomer | Light Source | Final Conversion Efficiency (%) |

| TMPTA | UV Lamp | 46 |

| TMPTA | 405 nm LED Lamp | 41 |

Data sourced from studies on the photopolymerization ability of naphthalene-based oxime esters. bohrium.comnih.govresearchgate.net

Synthesis of Cannabinoid Receptor Analogues (e.g., JWH-015/JWH-007 derivatives)

This compound serves as a key starting material in the synthesis of analogues of cannabinoid receptor ligands, such as derivatives of JWH-015 and JWH-007. In one documented synthetic pathway to produce 4-hydroxy JWH-015/JWH-007 analogues, the process begins with the oxidation of this compound. nottingham.ac.uk The aldehyde is converted to the corresponding 4-methoxy-1-naphthoic acid using sodium chlorite (B76162) in the presence of 2-methyl-2-butene, which acts as a chlorine scavenger. nottingham.ac.uk This resulting carboxylic acid is a crucial intermediate that is further elaborated through subsequent reactions to construct the final cannabinoid receptor analogues. nottingham.ac.uk

Synthesis of Curcumin-Based Nano-drugs for Cancer Therapy

The field of nanomedicine has explored the use of this compound in creating novel drug delivery systems for cancer therapy. Curcumin (B1669340), a natural compound with recognized antioxidant and anticancer properties, suffers from poor bioavailability, which limits its therapeutic use. nih.govnih.gov To overcome this, nanotechnology strategies are employed to create nanoformulations and derivatives that improve its stability and pharmacokinetic properties. nih.govnih.gov

Among the derivatives that have been evaluated for pharmacological efficacy against cancer cells is This compound curcumin . nih.gov The synthesis of such curcumin derivatives is a key strategy in the development of nano-drugs aimed at enhancing cancer treatment. nih.govresearchgate.net

Synthesis of Naphtho[2,1-b]furan Derivatives

Naphtho[2,1-b]furan derivatives represent a class of organic compounds investigated for their potential biological activities, including antimicrobial and anticancer properties. ontosight.ai Research has explored derivatives that incorporate a methoxy group at the 4-position of the naphthalene core, such as 4-methoxy-2-nitro-naphtho(2,1-b)furan. ontosight.ai The synthesis of these complex molecules involves the construction of the fused naphthofuran ring system. ontosight.ai While the introduction of a methoxy group at the 4-position is a key structural feature, the direct use of this compound as a starting material for the synthesis of the Naphtho[2,1-b]furan ring is not prominently detailed in available research, which often utilizes different precursors like 2-hydroxy-1-naphthaldehyde. ontosight.ainih.gov

Synthesis of N-Acylhydrazones and 1,3,4-Oxadiazoles with Naphthalene Rings

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of more complex heterocyclic structures, notably N-acylhydrazones and 1,3,4-oxadiazoles. These compounds are of significant interest in medicinal chemistry due to their potential biological activities. The synthetic pathway typically involves a two-step process: the formation of N-acylhydrazones through the condensation of this compound with various hydrazides, followed by the oxidative cyclization of the resulting hydrazones to yield the corresponding 1,3,4-oxadiazoles.

Synthesis of N-Acylhydrazones from this compound

The initial step in the synthesis of this class of compounds is the reaction of this compound with a variety of carbohydrazides. This reaction is a condensation reaction, which proceeds by the nucleophilic attack of the amino group of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the N-acylhydrazone.

In a notable study, a series of seventeen new N-acylhydrazones derived from 4-methoxynaphthalene were synthesized to explore their potential as antimicrobial agents. researchgate.netresearchgate.net The synthesis of the precursor, 4-methoxy-1-naphthoic acid, was achieved and subsequently converted to its corresponding carbohydrazide (B1668358). This carbohydrazide was then reacted with a range of substituted aromatic and heteroaromatic aldehydes to produce the target N-acylhydrazones. researchgate.netresearchgate.net The general synthetic route is depicted below:

Scheme 1: General Synthesis of N-Acylhydrazones from this compound

The reaction conditions for the synthesis of these N-acylhydrazones typically involve dissolving the this compound and the respective hydrazide in a suitable solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), often with the addition of a catalytic amount of acid (e.g., hydrochloric acid) to facilitate the reaction. researchgate.net The reactions are generally carried out at room temperature or with gentle heating and proceed with good to excellent yields. researchgate.net

The following table details the synthesis of a selection of N-acylhydrazones derived from this compound, highlighting the diversity of the hydrazide component and the corresponding yields.

| Hydrazide Precursor | Resulting N-Acylhydrazone | Yield (%) | Reference |

| Benzohydrazide | N'-(4-methoxy-1-naphthylidene)benzohydrazide | 91 | researchgate.net |

| 4-Hydroxybenzohydrazide | 4-Hydroxy-N'-(4-methoxy-1-naphthylidene)benzohydrazide | 96 | researchgate.net |

| 4-Nitrobenzohydrazide | N'-(4-methoxy-1-naphthylidene)-4-nitrobenzohydrazide | 97 | researchgate.net |

| 4-Chlorobenzohydrazide | 4-Chloro-N'-(4-methoxy-1-naphthylidene)benzohydrazide | 94 | researchgate.net |

| Isonicotinohydrazide | N'-(4-methoxy-1-naphthylidene)isonicotinohydrazide | 80 | researchgate.net |

Synthesis of 1,3,4-Oxadiazoles from N-Acylhydrazones

The synthesized N-acylhydrazones serve as crucial intermediates for the construction of 1,3,4-oxadiazole (B1194373) rings. The transformation is achieved through an oxidative cyclization reaction. Various reagents can be employed for this purpose, with one common method utilizing iodine in the presence of a base like potassium carbonate. acs.org This process involves the intramolecular formation of a C-O bond, leading to the stable five-membered oxadiazole ring.

Research has demonstrated the successful synthesis of new 1,3,4-oxadiazoles containing the 4-methoxynaphthalene moiety, which have been evaluated for their antimicrobial properties. researchgate.net The general reaction scheme for the cyclization is as follows:

Scheme 2: Oxidative Cyclization of N-Acylhydrazones to 1,3,4-Oxadiazoles

The reaction is typically carried out by treating the N-acylhydrazone with a stoichiometric amount of molecular iodine and a base in a suitable solvent at an elevated temperature. acs.org This method has proven to be effective for the synthesis of a range of 2,5-disubstituted 1,3,4-oxadiazoles in good yields. acs.org

The table below provides examples of 1,3,4-oxadiazoles synthesized from their corresponding N-acylhydrazone precursors derived from this compound. A particularly promising derivative, 6n, which incorporates a 2-hydroxy-5-nitrophenyl subunit, has been identified. researchgate.net

| N-Acylhydrazone Precursor | Resulting 1,3,4-Oxadiazole | Reagents and Conditions | Reference |

| N'-(4-methoxy-1-naphthylidene)benzohydrazide | 2-(4-methoxynaphthalen-1-yl)-5-phenyl-1,3,4-oxadiazole | I2, K2CO3, DMSO, heat | acs.orgresearchgate.net |

| 2-Hydroxy-N'-(4-methoxy-1-naphthylidene)benzohydrazide | 2-(2-(4-methoxynaphthalen-1-yl)-1,3,4-oxadiazol-5-yl)phenol | I2, K2CO3, DMSO, heat | acs.orgresearchgate.net |

| N'-(4-methoxy-1-naphthylidene)-2-hydroxy-5-nitrobenzohydrazide | 2-(4-methoxynaphthalen-1-yl)-5-(2-hydroxy-5-nitrophenyl)-1,3,4-oxadiazole (6n) | I2, K2CO3, DMSO, heat | acs.orgresearchgate.net |

The development of these synthetic methodologies provides a versatile platform for the generation of a library of N-acylhydrazone and 1,3,4-oxadiazole derivatives containing the 4-methoxynaphthalene core. This enables further investigation into their structure-activity relationships and potential therapeutic applications.

Biological and Biomedical Research Applications

Enzymatic Studies

A primary application of 4-Methoxy-1-naphthaldehyde in biochemical research is as a tool for studying enzyme activity, particularly human alcohol dehydrogenase (ADH). chemicalbook.comsigmaaldrich.com

This compound is recognized as a fluorogenic substrate for human alcohol dehydrogenase (ADH), especially for class I and II isoenzymes. chemicalbook.comnih.govscientificlabs.co.uk A fluorogenic substrate is a compound that is initially non-fluorescent or weakly fluorescent but is converted into a highly fluorescent product by an enzyme. nih.gov In this case, this compound itself exhibits only weak fluorescence. nih.gov However, upon enzymatic reduction by ADH, it is converted into its corresponding alcohol, 4-methoxy-1-naphthalenemethanol. nih.gov This product is highly fluorescent, emitting light in the near-ultraviolet region with a quantum yield of 0.36. nih.gov This property allows researchers to monitor the progress of the enzymatic reaction by measuring the increase in fluorescence over time. nih.gov

The fluorogenic nature of this compound makes it an excellent tool for determining the kinetic properties and activity levels of ADH isoenzymes. It has been used in fluorometric assays to measure the activity of class I and II ADH in various human tissues, including liver homogenates and pancreatic tissues. chemicalbook.comsigmaaldrich.comscientificlabs.co.uk The high sensitivity and specificity of these assays make it possible to determine ADH activity even in complex biological samples like human serum. nih.gov

Research has shown that this compound is a particularly effective substrate for class I ADH isozymes (except for the β1β1 isozyme). nih.gov The kinetic parameters for this interaction have been determined, demonstrating its efficiency as a substrate, with values comparable to the best known substrates for ADH. nih.gov

Table 1: Kinetic Parameters of this compound with Human Class I ADH Isozymes

| Parameter | Value Range |

| Km (Michaelis Constant) | 0.35 to 11.5 µM |

| kcat (Catalytic Constant) | 70 to 610 min-1 |

Data sourced from a study on fluorometric assays for human alcohol dehydrogenase isozymes. nih.gov

The mechanism of action for this compound as an ADH substrate involves a direct interaction with the enzyme's active site. The aldehyde group (-CHO) of the compound is the primary site of reaction, where it undergoes reduction to a primary alcohol (-CH₂OH). This conversion is catalyzed by ADH in the presence of a cofactor, typically NADH. researchgate.net The methoxy (B1213986) group (-OCH₃) on the naphthalene (B1677914) ring enhances the compound's ability to participate in this enzymatic reaction. The production of the fluorescent alcohol, 4-methoxy-1-naphthalenemethanol, is the basis for its use in activity assays. nih.gov

Development of Fluorescent Probes for Biological Molecules

Beyond its direct use in enzyme assays, this compound is valuable in the development of fluorescent probes for detecting and quantifying biological molecules. Its function as a fluorogenic substrate for ADH is, in itself, an application as a probe for enzyme activity. nih.gov The generation of a fluorescent signal directly proportional to enzyme activity allows for the precise quantification of ADH in biological systems. This principle can be extended to screen for inhibitors of ADH or to study factors that modulate its activity.

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, this compound serves as a key chemical intermediate or building block for the synthesis of more complex molecules with therapeutic potential. ontosight.aicymitquimica.comnbinno.com

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. ontosight.aicymitquimica.com Notably, it has been identified as a precursor in the production of certain antipsychotic and antidepressant medications. ontosight.ai Its chemical structure provides a scaffold that can be modified through further synthetic steps to create larger, more complex molecules with desired pharmacological activities.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is significantly influenced by their molecular structure. The position and nature of substituent groups on the naphthalene ring play a crucial role in determining their efficacy in various biological applications.

For instance, in the context of PEX14-PEX5 protein-protein interaction (PPI) inhibitors, which are relevant for trypanocidal activity, the methoxy group at the C-4 position of the naphthalene ring is critical. acs.org A naphthalene derivative with a methoxy group at this position was found to be ten times more potent in disrupting the Trypanosoma brucei PEX14–PEX5 interaction compared to its unsubstituted naphthalene counterpart. acs.org This highlights the importance of the methoxy group for high-affinity interaction with the target protein. acs.org Further modifications, such as replacing the methoxy group with a larger methylthiol group, can lead to even stronger inhibition of the PEX14–PEX5 complex formation in Trypanosoma cruzi. acs.org

The electronic effects of the methoxy group also influence the reactivity of the naphthaldehyde core. As an electron-donating group, it activates the naphthalene ring, which can affect its interaction with biological targets.

Exploration as Strigolactone-Signaling Inhibitor (for 2-methoxy isomer)

While the focus of this article is on the 4-methoxy isomer, it is noteworthy that the 2-methoxy isomer, 2-methoxy-1-naphthaldehyde (B1195280) (2-MN), has been identified as a novel inhibitor of strigolactone (SL) signaling. nih.govnih.govjst.go.jpelsevierpure.com SLs are plant hormones that regulate various aspects of development. oup.comnih.gov

Through in silico virtual screening, 2-MN was discovered as a compound that can inhibit the interaction between the SL receptor protein D14 and its target proteins. nih.govnih.govelsevierpure.comresearchgate.net This inhibition effectively blocks the SL signaling pathway. nih.govjst.go.jp

Structure-activity relationship studies on 2-MN and its derivatives have revealed the essential role of both the aldehyde and the 2-methoxy groups for its inhibitory activity. nih.govresearchgate.net Derivatives where the aldehyde was oxidized to a carboxylic acid or replaced with an ethanone (B97240) group showed significantly less or no activity. nih.govresearchgate.net Similarly, replacing the 2-methoxy group with a hydroxyl or ethoxy group, or removing it entirely, also resulted in a loss of inhibitory function. nih.govresearchgate.net Modifications to the naphthalene ring, such as the introduction of a bromo or an additional methoxy group, did not lead to stronger inhibitors than 2-MN itself. nih.govresearchgate.net

These findings underscore the specific structural requirements for inhibiting SL signaling and have established 2-MN as a valuable chemical tool for studying the roles of strigolactones in plants. nih.govjst.go.jp

Antimicrobial Activity of Derivatives

Derivatives of this compound have demonstrated notable antimicrobial properties. For example, certain 1,4-naphthoquinone (B94277) derivatives, which can be synthesized from related precursors, have shown significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov

The mechanism of action for 1,4-naphthoquinones is thought to involve the generation of reactive oxygen species (ROS) through redox cycling, which can lead to cellular damage and death. nih.gov Structure-activity relationship studies of these derivatives have indicated that the presence of specific moieties, such as S-cyclohexane and sulfonated arylamine groups, can enhance their antibacterial effects. nih.gov

Furthermore, coumarin-chalcone hybrids incorporating a methoxy group have been synthesized and tested for their antimicrobial effects against a range of human pathogenic microorganisms, with many showing activity greater than standard antibiotics. researchgate.net Naphthofuran derivatives, which can be synthesized from naphthaldehyde precursors, have also been investigated for their pharmacological properties, including antibacterial activity. medcraveonline.com

Anticancer and Anti-proliferative Activities of Derivatives

Derivatives of this compound have emerged as a promising class of compounds in anticancer research. Various synthetic strategies have been employed to create novel derivatives with enhanced anti-proliferative effects against several cancer cell lines.

One approach involves the synthesis of naphthoquinone-naphthol derivatives. tandfonline.com Compound 13, which features an oxopropyl group at the ortho-position of the quinone group, has shown potent inhibitory effects against colon cancer (HCT116) and non-small cell lung cancer (PC9, A549) cell lines. tandfonline.com The structure-activity relationship of these compounds indicates that the entire naphthoquinone-naphthol scaffold is crucial for their anti-proliferative activity, with the presence of two methoxy groups being beneficial. tandfonline.com

Chalcone (B49325) derivatives incorporating a naphthalene moiety have also been investigated for their anticancer potential. ajgreenchem.comajgreenchem.com Some of these naphthalene-chalcone derivatives have exhibited strong antiproliferative properties against the MCF-7 breast cancer cell line. ajgreenchem.comajgreenchem.com Structure-activity studies suggest that the position of the methoxy group on the phenyl ring influences activity, with substitution at the 2- and 4-positions showing higher activity than at the 3-position. ajgreenchem.comajgreenchem.com

Furthermore, coumarin-chalcone hybrids enriched with methoxy groups have demonstrated promising antiproliferative effects against various cancer cell lines, including AGS, HepG2, MCF-7, and PC-3. researchgate.net Some of these compounds were found to be more potent than the standard anticancer drug 5-FU. researchgate.net Their mechanism of action appears to involve the induction of apoptosis through the downregulation of Bcl-2 and upregulation of Bax, caspase-3, and caspase-9. researchgate.net

Other derivatives, such as those of 4-methoxy-1-naphthoic acid, have also shown potential in inhibiting the growth of breast cancer cells. Additionally, allo-gibberic acid-based aminoalcohols with a N-naphthylethyl substituent have displayed promising antiproliferative activity. nih.gov The synthesis of curcumin (B1669340) derivatives incorporating this compound has also been explored as a strategy to enhance its anticancer properties. iomcworld.com

Potential as Mcl-1 Inhibitors (for derivatives)

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein that is often overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. acs.orgnih.govsci-hub.se Consequently, the development of small-molecule inhibitors of Mcl-1 is a significant area of cancer research. acs.orgnih.govsci-hub.senih.gov

Derivatives of this compound have been investigated as a basis for designing Mcl-1 inhibitors. acs.org Specifically, 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides have been designed and synthesized as a novel class of selective Mcl-1 inhibitors. acs.org Structure-based design and comprehensive structure-activity relationship (SAR) studies have been instrumental in optimizing these compounds. acs.org

The development of these Mcl-1 inhibitors highlights the therapeutic potential of targeting protein-protein interactions in cancer and demonstrates the utility of the this compound scaffold in designing such targeted therapies. nih.gov

Challenges and Future Research Directions

Synthetic Challenges

Despite its synthesis being documented, challenges related to selectivity, optimization, and scalability remain significant hurdles for chemists.

Isomer Separation and Regioselective Methoxylation

A primary synthetic challenge is achieving high regioselectivity during the methoxylation of the naphthalene (B1677914) ring. The synthesis can lead to the formation of various isomers, such as 2-Methoxy-1-naphthaldehyde (B1195280), which necessitates demanding separation protocols to isolate the desired 4-methoxy product. The difficulty in controlling the precise position of functional groups on the naphthalene core is a known challenge in organic synthesis. bohrium.com

Research into the functionalization of 1-naphthaldehydes has shown that reactions can occur at competing ortho- and peri- positions. nih.govrsc.org The outcome is often dictated by subtle electronic and steric factors. For instance, mechanistic studies on related reactions have indicated that the higher electronic density at the peri-position can influence the site of reaction. nih.gov Developing synthetic methods that offer precise conformational and electronic control is essential to favor the formation of the 4-methoxy isomer, thereby minimizing the need for complex isomer separation. rsc.org

Optimized Protocols for Industrial Scale-up

Translating laboratory-scale synthesis to industrial production presents another set of challenges. google.com Optimized protocols are required to ensure the process is efficient, cost-effective, and reproducible on a large scale. Key considerations for industrial scale-up include the use of readily available and low-cost starting materials and minimizing the number of synthetic steps, particularly avoiding those that are problematic from an industrial standpoint. google.com

Future strategies for industrial-grade synthesis are focused on transitioning from traditional batch reactors to more efficient continuous flow reactors. nbinno.com This approach can offer better control over reaction parameters, improve yield and purity, and enhance safety, making it a key direction for the large-scale production of 4-Methoxy-1-naphthaldehyde.

Computational and Experimental Data Reconciliation

A significant area of ongoing research involves the reconciliation of computational predictions with experimental results. While theoretical models provide valuable insights into molecular structure and reactivity, discrepancies with observed data can arise. For this compound, studies combining UV-Vis spectroscopy, NMR, and theoretical methods have been employed to understand its behavior in solution. rsc.orgresearchgate.net

One notable finding is the compound's tendency to form cyclic dimers in certain solvents like chloroform (B151607), a phenomenon confirmed by crystallographic data. rsc.orgresearchgate.netresearchgate.net Such investigations, where experimental evidence (spectroscopy, crystallography) is used to validate and refine theoretical calculations (like Density Functional Theory - DFT), are crucial. nih.gov This synergy helps build more accurate predictive models for the behavior of naphthaldehydes and related compounds, for instance in predicting their interaction with biological targets or their adsorption properties. nih.govnih.gov

Further Exploration of Biological Activities and Mechanisms of Action

The primary documented biological application of this compound is its use as a fluorogenic substrate for human alcohol dehydrogenase (ADH). chemicalbook.com It is particularly useful for studying the kinetics and activity of different ADH isoenzymes, such as Class I and Class II. nih.gov The mechanism involves the enzymatic reduction of the aldehyde group to its corresponding alcohol, 4-methoxy-1-naphthalenemethanol, which is highly fluorescent. nih.gov

While its role in ADH assays is specific, there is significant potential for discovering new biological activities. The compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential, including cannabinoid receptor analogues and curcumin-based nano-drugs for cancer therapy. Furthermore, related methoxy-naphthalene structures have shown distinct biological effects; for example, 2-methoxy-1-naphthaldehyde has been identified as a novel inhibitor of strigolactone-signaling, and 4-Methoxy-1-naphthol exhibits antibacterial properties. nih.govchemicalbook.com These findings suggest that this compound itself or its immediate derivatives could possess unexplored pharmacological activities, warranting further screening and investigation into their mechanisms of action.

Preclinical and Clinical Evaluation of Therapeutic Potential

Currently, this compound is primarily utilized as a research chemical and a building block in the synthesis of other compounds. nbinno.comontosight.ai There is a lack of published data on the compound itself undergoing formal preclinical or clinical trials for any therapeutic indication. Its use has been documented in the synthesis of intermediates for potential antipsychotic and antidepressant medications and in the development of synthetic cannabinoids for research purposes. ontosight.aigoogle.com

The future direction in this area hinges on the results of further biological activity screening. Should this compound or its direct derivatives demonstrate significant and specific activity in initial assays (e.g., anticancer, antimicrobial, or neuroactivity), the subsequent logical step would be to initiate formal preclinical evaluation. This would involve a systematic assessment of its efficacy and safety in cellular and animal models, which could pave the way for eventual clinical investigation. The development of related naphthaldehyde structures into PET radiotracers for preclinical and clinical imaging highlights a potential pathway for such compounds to transition from the laboratory to clinical applications. acs.org

常见问题

Q. What are the established synthetic protocols for preparing 4-Methoxy-1-naphthaldehyde in laboratory settings?

this compound is commonly synthesized via condensation reactions. For example, it can be condensed with acrolein under basic conditions (e.g., NaOH or KOH) at elevated temperatures to form derivatives like 4-Methoxy-1-naphthaleneacrolein . Another method involves reacting this compound with 4,6-dimethoxy-2-hydroxyacetophenone in ethanol under ice-cooled conditions, followed by aqueous KOH addition and acidification to precipitate the product . Key considerations include:

- Reagent selection : Strong bases (e.g., KOH) for deprotonation.

- Temperature control : Elevated temperatures (~276–278 K) to drive condensation.

- Purification : Recrystallization or distillation for high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?